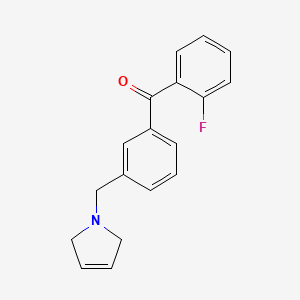

(3-((2,5-ジヒドロ-1H-ピロール-1-イル)メチル)フェニル)(2-フルオロフェニル)メタノン

説明

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C18H16FNO and its molecular weight is 281.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

化合物の構造内にあるピロール部分は、抗菌活性に寄与することが知られています。 同様の構造を持つ化合物は合成されており、良好な抗菌活性を示しています 。これは、本化合物がさまざまな微生物株に対する有効性を調べる対象となる可能性があり、新しい抗菌剤の開発につながる可能性があることを示唆しています。

抗結核活性

ピロール誘導体は、結核菌に対する抗結核活性について評価されています。 これらの誘導体のいくつかは強力な活性を示しています 。これは、本化合物が結核の治療における潜在的な用途について調査することもできることを示しています。

抗癌特性

ピロール誘導体は、癌細胞株に対して細胞毒性を示しています 。これは、「2-フルオロ-3’-(3-ピロリンメチル)ベンゾフェノン」が抗癌剤開発の候補となり得ることを意味し、さまざまな癌の種類に対するその有効性と作用機序をさらに研究する必要があります。

抗リーシュマニア効果

ピロロキノリン構造を持つ化合物は合成されており、抗リーシュマニア効果について評価されています 。構造的類似性を考えると、本化合物は抗リーシュマニア特性も有している可能性があり、内臓リーシュマニア症の治療に役立つ可能性があります。

抗ウイルス剤

ピロールと共通の複素環構造を共有するインドール誘導体は、抗ウイルス活性を有することが報告されています 。これは、「2-フルオロ-3’-(3-ピロリンメチル)ベンゾフェノン」が、特に新たなウイルス感染症の文脈において、潜在的な抗ウイルス剤として探求できる可能性があることを示唆しています。

作用機序

Target of Action

This compound contains a pyrrole ring , which is a common structure in many bioactive molecules and drugs, suggesting that it may interact with a variety of biological targets

Mode of Action

Compounds containing a pyrrole ring are known to bind with high affinity to multiple receptors , which could potentially lead to a variety of biochemical changes

Biochemical Pathways

Indole derivatives, which share a similar structure to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level. More research is needed to elucidate these effects.

生化学分析

Biochemical Properties

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby altering phosphorylation states and downstream signaling events. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound can result in altered cellular functions, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects are also observed, where a specific dosage is required to elicit a noticeable biological response .

Metabolic Pathways

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites. These interactions can lead to the formation of active or inactive metabolites, affecting the overall metabolic profile of the organism .

Transport and Distribution

The transport and distribution of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the cell via organic anion transporters and subsequently distributed to various organelles .

Subcellular Localization

The subcellular localization of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism .

生物活性

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone, often referred to as a pyrrole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity through various studies, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Synthesis

The compound features a pyrrole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the pyrrole ring followed by functionalization at various positions. For instance, one study details the synthesis of related pyrrole derivatives through reactions involving amidrazones and cyclic anhydrides, yielding compounds with varying degrees of biological activity .

Biological Activity Overview

The biological activity of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone can be summarized in the following key areas:

1. Anticancer Activity

Several studies have reported on the anticancer properties of pyrrole derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A notable finding is that certain derivatives exhibit IC50 values lower than established chemotherapeutic agents like doxorubicin . The mechanism often involves the inhibition of critical proteins involved in cell proliferation and survival.

2. Antimicrobial Properties

Pyrrole derivatives are also recognized for their antimicrobial activity. Research has indicated that certain compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances this activity by increasing the compound's lipophilicity and ability to penetrate bacterial membranes .

3. Neuroprotective Effects

Some studies suggest that pyrrole derivatives may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This aspect is particularly relevant in the context of neurodegenerative diseases .

Case Studies

Study 1: Antitumor Activity Assessment

In a comparative study on various pyrrole derivatives, the compound demonstrated significant antitumor activity against human cancer cell lines such as A431 and HT29. The study utilized a series of SAR analyses to determine that substitution patterns on the phenyl rings significantly influenced the potency of these compounds .

Study 2: Antimicrobial Efficacy

A systematic evaluation of antimicrobial properties revealed that (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Data Tables

特性

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-17-9-2-1-8-16(17)18(21)15-7-5-6-14(12-15)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUYFPPIJAVOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643494 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-23-0 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。